molecular formula C17H12FN5S B2983069 4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868970-17-6

4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2983069
CAS No.: 868970-17-6
M. Wt: 337.38
InChI Key: CNMKGIKKWOAEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. Key structural features include:

  • A pyridine ring at the 3-position of the triazolo-pyridazine scaffold.
  • A (3-fluorophenyl)methylsulfanyl group at the 6-position. Its synthesis likely involves nucleophilic substitution or annulation reactions, as seen in related triazolopyridazine derivatives .

Properties

IUPAC Name

6-[(3-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-14-3-1-2-12(10-14)11-24-16-5-4-15-20-21-17(23(15)22-16)13-6-8-19-9-7-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMKGIKKWOAEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting a suitable hydrazine derivative with an appropriate nitrile compound under acidic or basic conditions.

    Cyclization to form the pyridazine ring: The triazole intermediate is then subjected to cyclization with a suitable dicarbonyl compound to form the pyridazine ring.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a halogenated precursor with a fluorophenyl thiol to introduce the fluorophenyl group.

    Final coupling: The final step involves coupling the pyridazine intermediate with a pyridine derivative under suitable conditions to obtain the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: The pyridine ring can undergo coupling reactions with various electrophiles, such as in Suzuki or Heck coupling reactions.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound is used as a tool to probe biological systems and understand the role of specific molecular interactions in disease processes.

    Industrial Applications: Its chemical properties make it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name / ID Core Structure Substituents Biological Activity / Notes Key References
Target Compound [1,2,4]triazolo[4,3-b]pyridazine - 3-position: Pyridine
- 6-position: (3-Fluorophenyl)methylsulfanyl
Potential kinase inhibition (inferred from structural analogs); enhanced lipophilicity
BI86881 (CAS 877635-07-9) [1,2,4]triazolo[4,3-b]pyridazine - 3-position: (4-Chlorophenyl)methylsulfanyl
- 6-position: Pyridine
Positional isomer of target; chlorophenyl group may improve metabolic stability
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891099-01-7) [1,2,4]triazolo[4,3-b]pyridazine - 3-position: Pyridin-3-ylmethylsulfanyl
- 6-position: Furan-2-yl
Furyl group introduces polarizability; potential antibacterial applications
6-Chloro-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094425-19-0) [1,2,4]triazolo[4,3-b]pyridazine - 3-position: 3-Fluorophenyl
- 6-position: Chlorine
Simple halogen substitution; possible herbicidal activity (based on triazolo-pyridine data)
Vebreltinib (WHO INN) [1,2,4]triazolo[4,3-b]pyridazine - 3-position: Difluoro(indazolyl)methyl
- 6-position: Cyclopropylpyrazole
Tyrosine kinase inhibitor; clinical relevance in oncology

Key Differences and Implications

Substituent Positionality: The target compound’s pyridine at the 3-position contrasts with BI86881’s pyridine at the 6-position. This positional variance may alter binding kinetics in enzyme pockets (e.g., kinases) .

Functional Group Effects :

  • The sulfanyl group in the target compound and BI86881 enhances thioether-mediated interactions (e.g., hydrogen bonding or hydrophobic contacts).
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may improve metabolic stability over chlorine, reducing oxidative dehalogenation risks .

Biological Activity Trends :

  • Triazolopyridazines with bulky aromatic substituents (e.g., vebreltinib’s indazole) show kinase inhibition, suggesting the target compound’s fluorophenyl-pyridine system may similarly target signaling pathways .
  • Furan-containing analogs (CAS 891099-01-7) exhibit antibacterial properties, implying the target’s sulfanyl group could be leveraged for antimicrobial design .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound BI86881 6-(Furan-2-yl) Analog Vebreltinib
Molecular Weight (g/mol) ~353 (estimated) 353.83 299.35 424.37
LogP (Lipophilicity) High (fluorophenyl + sulfanyl) Moderate (chlorophenyl) Moderate (furan) High (indazole + cyclopropane)
Solubility Low (non-polar substituents) Low Moderate (polar furan) Very low
Metabolic Stability High (fluorine reduces oxidation) Moderate (chlorine susceptible) Variable High (rigid structure)

Biological Activity

The compound 4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine exhibits significant potential in various biological applications, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of a triazole and pyridazine moiety. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H15FN6S
  • CAS Number : 42599146

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazolo-pyridazine scaffold is known to modulate various enzyme activities and receptor interactions, which can lead to therapeutic effects against cancer and infectious agents.

  • Inhibition of Kinases : Research indicates that derivatives of this compound can inhibit key kinases involved in cancer progression. For instance, compounds derived from similar scaffolds have shown significant inhibitory activity against c-Met kinase, a target in non-small cell lung cancer therapy .
  • Antimicrobial Activity : The compound has also been evaluated for its anti-tubercular properties. In vitro studies demonstrated that certain derivatives possess significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibition .

In Vitro Studies

The following table summarizes the biological activity data from various studies:

CompoundTargetIC50 (µM)Cell LinesNotes
12ec-Met0.090A549Comparable to Foretinib
6aTB1.35H37RaSignificant anti-tubercular activity
12eMCF-71.23MCF-7High cytotoxicity observed
12eHeLa2.73HeLaInduces apoptosis

Case Studies and Research Findings

  • Anti-Cancer Activity : A study evaluated a series of triazolo-pyridazine derivatives against several cancer cell lines (A549, MCF-7, HeLa). The most promising compound exhibited IC50 values below 5 µM across all tested lines, indicating high potency .
  • Anti-Tubercular Efficacy : In another study focusing on anti-tubercular agents, specific derivatives were found to have IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra. These compounds exhibited low cytotoxicity towards human cells (HEK-293), suggesting their potential for therapeutic use .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at the triazole and pyridazine positions significantly influenced biological activity. For instance, halogen substitutions on the aromatic rings affected the potency against c-Met kinase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.